molecular formula C11H18O2 B12523642 1-Cyclopentylidene-4-methoxypentan-2-one CAS No. 654643-48-8

1-Cyclopentylidene-4-methoxypentan-2-one

Cat. No.: B12523642
CAS No.: 654643-48-8
M. Wt: 182.26 g/mol
InChI Key: GNBPTJQHJQKWMA-UHFFFAOYSA-N
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Description

1-Cyclopentylidene-4-methoxypentan-2-one is a synthetic cyclopentanone derivative offered for research and development purposes. This compound features a ketone group and a methoxy-functionalized alkyl chain incorporated into a cyclopentylidene ring system, a structural motif present in various biologically active molecules. Analogous cyclopentanone derivatives, such as (E)-2-(4-methoxybenzylidene)cyclopentanone, have been investigated in preclinical studies for their potential neurological activity, showing promise in models for Alzheimer's disease, epilepsy, and Parkinson's disease . The unique structure of this compound makes it a valuable intermediate for medicinal chemistry and drug discovery programs, particularly in the synthesis of novel compounds for probing biological pathways. It is also suitable for use in materials science research and as a building block in organic synthesis. This product is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

654643-48-8

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

1-cyclopentylidene-4-methoxypentan-2-one

InChI

InChI=1S/C11H18O2/c1-9(13-2)7-11(12)8-10-5-3-4-6-10/h8-9H,3-7H2,1-2H3

InChI Key

GNBPTJQHJQKWMA-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C=C1CCCC1)OC

Origin of Product

United States

Synthetic Methodologies for 1 Cyclopentylidene 4 Methoxypentan 2 One

Retrosynthetic Disconnection Strategies for 1-Cyclopentylidene-4-methoxypentan-2-one

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves breaking down a target molecule into simpler, commercially available starting materials. wikipedia.org This is achieved by conceptually cleaving bonds (disconnections) which correspond to the reverse of known chemical reactions. wikipedia.orglkouniv.ac.in

The pentanone backbone of this compound presents several opportunities for strategic carbon-carbon bond disconnections. A primary target for disconnection is the α,β-unsaturated ketone system. youtube.comscitepress.org This functionality is commonly formed through aldol-type condensation reactions. youtube.comyoutube.com Therefore, a logical disconnection is across the carbon-carbon double bond, leading to two simpler carbonyl-containing fragments. youtube.com

Another key disconnection strategy involves the bond between the α-carbon and the carbonyl group. This disconnection points towards an enolate alkylation pathway, where an enolate ion acts as a nucleophile to form a new carbon-carbon bond. lumenlearning.comchemistrysteps.com This approach would involve a precursor ketone that is subsequently alkylated to introduce the rest of the carbon chain.

Table 1: Key C-C Disconnections for the Pentanone Backbone
Disconnection TypeBond CleavedResulting SynthonsCorresponding Forward Reaction
Aldol (B89426) CondensationC=C bond of the α,β-unsaturated ketoneAn enolate and a carbonyl compoundAldol condensation or Claisen-Schmidt condensation
Enolate Alkylationα-carbon to carbonyl bondAn enolate and an alkyl halideAlkylation of a ketone enolate

The exocyclic double bond of the cyclopentylidene group is a prime candidate for retrosynthetic disconnection. A common and effective method for the formation of such alkenes is the Wittig reaction. youtube.com This disconnection involves breaking the carbon-carbon double bond to yield a ketone (cyclopentanone) and a phosphonium (B103445) ylide. youtube.com The Wittig reaction is a powerful tool for creating C=C bonds with good control over the location of the double bond.

Another approach for the disconnection of the cyclopentylidene moiety is through an aldol-type condensation. In this scenario, the double bond is envisioned as arising from the dehydration of a β-hydroxy ketone intermediate. youtube.com This would lead back to cyclopentanone (B42830) and a methyl ketone precursor.

Table 2: Retrosynthetic Approaches for the Cyclopentylidene Moiety
Disconnection StrategyKey IntermediateStarting Materials
Wittig ReactionPhosphonium ylideCyclopentanone and a corresponding phosphonium salt
Aldol Condensationβ-hydroxy ketoneCyclopentanone and a methyl ketone

Functional group interconversion (FGI) is a crucial aspect of retrosynthetic analysis, allowing for the transformation of one functional group into another to facilitate a desired disconnection. fiveable.meimperial.ac.ukic.ac.uk For the synthesis of this compound, the methoxy (B1213986) group could be considered the result of an FGI from a hydroxyl group. This suggests a precursor molecule containing a secondary alcohol, which can be converted to the target ether in the forward synthesis.

During a multi-step synthesis, it may be necessary to protect certain functional groups to prevent them from reacting under specific conditions. cem.comwikipedia.org For instance, if a synthetic route involves a Grignard reaction, the ketone carbonyl group would need to be protected to avoid unwanted nucleophilic attack. ic.ac.uk Common protecting groups for ketones include acetals and ketals, which are stable under basic conditions but can be readily removed with acid. cem.comwikipedia.orghighfine.com Similarly, if a reaction requires a strong base that could deprotonate a hydroxyl group, the alcohol would need to be protected, for example, as a silyl (B83357) ether or a benzyl ether. libretexts.org

Forward Synthesis Pathways for this compound

Forward synthesis involves the construction of the target molecule from readily available starting materials, following the plan developed during retrosynthetic analysis.

The formation of the α,β-unsaturated ketone moiety is a key step in the synthesis of this compound. The Aldol condensation is a powerful reaction for forming carbon-carbon bonds and is frequently used to synthesize α,β-unsaturated ketones. libretexts.orgwikipedia.orgyoutube.com This reaction involves the nucleophilic addition of a ketone enolate to another carbonyl compound, followed by dehydration. wikipedia.org In the context of this synthesis, a crossed or mixed aldol condensation between cyclopentanone and 4-methoxypentan-2-one (B81126) could be employed. libretexts.org To favor the desired product, the reaction conditions need to be carefully controlled, often by using a non-enolizable aldehyde or by pre-forming the enolate of one of the carbonyl partners. wikipedia.org The Claisen-Schmidt reaction, a specific type of aldol condensation between a ketone and an aromatic aldehyde, provides a useful precedent for such reactions. libretexts.orglibretexts.org

The Knoevenagel condensation is another valuable method for forming α,β-unsaturated carbonyl compounds. purechemistry.orgwikipedia.orgmerckmillipore.comtaylorandfrancis.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org While typically used with more acidic methylene compounds, modifications of the Knoevenagel condensation could potentially be adapted for this synthesis.

The 4-methoxypentan-2-one fragment can be synthesized through various alkylation and etherification strategies. One common approach is the α-alkylation of a ketone enolate. lumenlearning.comchemistrysteps.comjove.comorganicchemistrytutor.comopenstax.org For example, the enolate of acetone (B3395972) could be alkylated with a suitable electrophile containing the methoxypropyl moiety. The choice of base is critical in this reaction to ensure complete and irreversible formation of the enolate, with strong, sterically hindered bases like lithium diisopropylamide (LDA) being preferred to minimize side reactions. chemistrysteps.comjove.com

Olefination Reactions for Cyclopentylidene Incorporation (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions are a cornerstone of organic synthesis for the formation of carbon-carbon double bonds, and they represent a primary strategy for introducing the cyclopentylidene group. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most prominent methods for converting a ketone, in this case, cyclopentanone, into the desired exocyclic alkene.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. nih.govwikipedia.org For the synthesis of this compound, cyclopentanone would be reacted with a specifically designed phosphorus ylide. The ylide itself is typically prepared from a phosphonium salt, which is in turn synthesized from triphenylphosphine (B44618) and an appropriate alkyl halide. wikipedia.org The nature of the substituents on the ylide plays a crucial role in its reactivity and the stereoselectivity of the resulting alkene. wikipedia.org Stabilized ylides, those with electron-withdrawing groups, are generally more stable and tend to produce (E)-alkenes, while non-stabilized ylides often favor the formation of (Z)-alkenes. wikipedia.org Theoretical studies on the Wittig reaction of cyclic ketones like cyclopentanone have shown that the activation energy barrier for the reaction is influenced by the ring strain of the ketone. bohrium.comnih.gov

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate carbanions. nih.govwikipedia.org These carbanions are generally more nucleophilic than the corresponding phosphorus ylides, which often translates to higher reactivity, especially with sterically hindered ketones. wikipedia.org A significant advantage of the HWE reaction is that the byproduct, a phosphate ester, is water-soluble and easily removed from the reaction mixture. organic-chemistry.org The HWE reaction typically shows a high stereoselectivity for the formation of (E)-alkenes. nih.govorganic-chemistry.org However, modifications to the reaction conditions and the structure of the phosphonate reagent can be used to favor the (Z)-isomer. wikipedia.org

Below is a table summarizing the key features of these two reactions in the context of synthesizing compounds analogous to this compound.

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Reagent Phosphorus YlidePhosphonate Carbanion
Precursor Phosphonium SaltPhosphonate Ester
Reactivity Generally good with aldehydes and unhindered ketones. wikipedia.orgGenerally more reactive, especially with hindered ketones. wikipedia.org
Byproduct Triphenylphosphine oxide (often requires chromatography for removal).Water-soluble phosphate ester (easily removed by extraction). organic-chemistry.org
Stereoselectivity Dependent on ylide stability; non-stabilized ylides favor (Z)-alkenes, stabilized ylides favor (E)-alkenes. wikipedia.orgGenerally favors the thermodynamically more stable (E)-alkene. nih.govorganic-chemistry.org

Grignard Reagent Additions and Subsequent Transformations for Cyclopentyl/Cyclopentylidene Scaffolds

Grignard reagents are powerful nucleophiles used extensively in the formation of carbon-carbon bonds. libretexts.orgmasterorganicchemistry.com In the context of synthesizing this compound, a Grignard-based approach would likely involve the addition of a suitable Grignard reagent to cyclopentanone to form a tertiary alcohol, which can then be dehydrated to yield the target cyclopentylidene moiety.

The general process would involve the reaction of cyclopentanone with a Grignard reagent derived from a halo-substituted 4-methoxypentan-2-one precursor. However, the presence of the ketone functionality in the Grignard reagent itself is problematic as it would lead to self-condensation. A more viable strategy would involve protecting the ketone, performing the Grignard reaction, and then deprotecting and dehydrating.

A plausible synthetic sequence is outlined below:

Formation of the Grignard Reagent: A suitable alkyl halide, such as 1-bromo-3-methoxybutane, is reacted with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (THF) to form the corresponding Grignard reagent. The use of cyclopentyl methyl ether (CPME) as a solvent has also been explored for Grignard reactions. d-nb.info

Nucleophilic Addition: The freshly prepared Grignard reagent is then added to cyclopentanone. This reaction typically proceeds via a nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon of cyclopentanone, leading to the formation of a magnesium alkoxide intermediate.

Workup and Dehydration: Acidic workup of the reaction mixture protonates the alkoxide to yield a tertiary alcohol, 1-(3-methoxybutyl)cyclopentan-1-ol. This alcohol can then be subjected to dehydration conditions, typically treatment with a strong acid such as sulfuric acid or p-toluenesulfonic acid, to generate the exocyclic double bond of the cyclopentylidene group.

The efficiency of Grignard reagent formation can be influenced by the choice of solvent and the use of activators for the magnesium metal. d-nb.info The subsequent dehydration step may lead to a mixture of isomeric alkenes, and reaction conditions would need to be optimized to favor the desired exocyclic product.

Novel and Catalytic Synthetic Approaches to this compound

Recent advances in organic synthesis have provided a toolkit of catalytic methods that can offer advantages in terms of efficiency, selectivity, and functional group tolerance over classical methods.

Transition-Metal-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations

Transition-metal catalysis has revolutionized the formation of carbon-carbon bonds. While direct olefination of ketones using transition metal catalysts is an emerging area, related cross-coupling reactions could be envisioned for the synthesis of the target molecule. For instance, a palladium- or nickel-catalyzed coupling of a cyclopentenyl triflate or halide with an organometallic reagent derived from the 4-methoxypentan-2-one fragment could be a viable route.

More directly, some transition metal complexes have been shown to catalyze the olefination of ketones. For example, titanium- and zirconium-based reagents, such as the Tebbe or Petasis reagents, are known to methylenate ketones and could potentially be adapted for the introduction of more complex alkylidene groups. However, these reagents are often highly reactive and may not be compatible with the ketone functionality in the side chain.

Recent research has also demonstrated that certain transition metal catalysts can effect the intramolecular [4+2] cycloadditions of dienynes under milder conditions than the corresponding thermal reactions, showcasing the power of these catalysts in constructing complex cyclic systems.

Microwave-Assisted Synthetic Enhancements for Related Ketones

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, improve yields, and enhance product purity. mdpi.combeilstein-journals.org The application of microwave irradiation to olefination reactions, such as the Wittig and HWE reactions, can be particularly beneficial.

Microwave heating can dramatically reduce reaction times for the synthesis of α,β-unsaturated ketones via the HWE reaction. Studies have shown that microwave-assisted HWE olefination of ketones can be achieved with good selectivity. In some cases, highly regioselective Wittig reactions of cyclic ketones with stabilized phosphorus ylides have been achieved under controlled microwave heating. researchgate.net The use of microwave irradiation in the synthesis of cyclopentanone derivatives from phosphorus ylides has also been reported. nih.gov

The table below presents a comparison of conventional and microwave-assisted conditions for a representative HWE reaction for the synthesis of an α,β-unsaturated ester, which is structurally related to the target ketone.

ParameterConventional HeatingMicrowave Irradiation
Reaction Time Several hoursMinutes
Temperature Typically reflux temperature of the solventControlled temperature, often higher than conventional reflux
Yield Moderate to goodOften higher yields
Selectivity GoodCan be enhanced or altered
Byproducts Can be significant due to prolonged heatingOften reduced due to shorter reaction times

Chemical Reactivity and Mechanistic Studies of 1 Cyclopentylidene 4 Methoxypentan 2 One

Anticipated Transformations Involving the Carbonyl Group

The ketone functionality in 1-Cyclopentylidene-4-methoxypentan-2-one is a primary site for chemical reactions.

Nucleophilic Addition Reactions

It is expected that the carbonyl carbon would be susceptible to nucleophilic attack. Reagents like sodium borohydride (B1222165) would likely reduce the ketone to the corresponding secondary alcohol. Organometallic reagents, such as Grignard or organolithium reagents, are predicted to add to the carbonyl group, forming a tertiary alcohol. The choice between 1,2-addition (to the carbonyl) and 1,4-conjugate addition (to the β-carbon of the enone system) would depend on the nature of the nucleophile and reaction conditions. Hard nucleophiles typically favor 1,2-addition, while softer nucleophiles often lead to 1,4-addition.

Derivatization to Imines, Oximes, and Hydrazones

The carbonyl group is expected to undergo condensation reactions with primary amines, hydroxylamine (B1172632), and hydrazines to form the corresponding imines, oximes, and hydrazones. These reactions are standard derivatization methods for ketones. For instance, reaction with hydroxylamine hydrochloride in the presence of a base would be the classical approach to synthesize the oxime derivative. Similarly, various hydrazines could be used to produce hydrazone derivatives, which are often crystalline solids useful for characterization.

Enolization and Enolate Chemistry

Like other ketones, this compound possesses α-protons (on the carbon adjacent to the carbonyl group) that can be removed by a base to form an enolate. The resulting enolate is a powerful nucleophile and could participate in various reactions, such as alkylation or aldol (B89426) condensations. The regioselectivity of enolate formation would be a key factor in determining the product distribution.

Postulated Reactions of the Cyclopentylidene Alkene

The exocyclic double bond of the cyclopentylidene group, being part of an α,β-unsaturated system, also offers a site for reactivity.

Catalytic Hydrogenation and Selective Reduction of the C=C Bond

The carbon-carbon double bond is expected to be reducible via catalytic hydrogenation. Achieving selective reduction of the C=C bond while leaving the carbonyl group intact is a common challenge in the chemistry of α,β-unsaturated ketones. Various catalysts and reaction conditions have been developed for this purpose. For example, certain transition metal catalysts, like those based on iridium or manganese, have shown high selectivity for the 1,4-reduction of enones under specific conditions. The presence of the methoxy (B1213986) group might influence the electronic properties of the conjugated system and thus the reaction conditions required for selective hydrogenation.

Electrophilic Addition Reactions

The alkene moiety is also a potential site for electrophilic addition reactions. For instance, the addition of halogens (e.g., Br₂) would be expected to proceed via a halonium ion intermediate to give a dihalogenated product. Similarly, hydrohalogenation (the addition of H-X) would likely follow Markovnikov's rule, with the proton adding to the less substituted carbon of the double bond to form a more stable carbocation intermediate.

Cycloaddition and Pericyclic Reactions

Pericyclic reactions, which proceed through a cyclic transition state, are a cornerstone of organic synthesis. For this compound, the conjugated enone system is a prime candidate for participation in cycloaddition reactions, a major class of pericyclic reactions.

The electron-deficient nature of the α,β-unsaturated ketone system in this compound makes it a potential dienophile in Diels-Alder or [4+2] cycloaddition reactions. In a hypothetical reaction with an electron-rich diene, such as cyclopentadiene (B3395910), the formation of a six-membered ring would be anticipated. The stereochemical and regiochemical outcomes of such reactions would be governed by the frontier molecular orbitals of the reacting partners. Generally, these reactions are concerted and stereospecific.

While no specific studies on this compound have been found, the general principles of cycloaddition reactions are well-documented. For instance, the cycloaddition of cyclopentadiene with various dienophiles has been a subject of extensive kinetic and mechanistic investigation, often revealing a one-step concerted mechanism. nih.govnih.gov The reactivity in these reactions is influenced by substituent effects and solvent polarity. nih.gov

Chemical Conversions of the Methoxy Substituent

The methoxy group in this compound offers a handle for further functional group transformations.

The ether linkage of the methoxy group can be cleaved under various conditions to yield the corresponding alcohol. Common reagents for this transformation include strong protic acids like HBr or HI, or Lewis acids such as BBr₃. The resulting secondary alcohol could then be subjected to a range of functional group interconversions, including oxidation to a ketone, or conversion to other leaving groups for substitution reactions.

Directed ortho metalation (DoM) is a powerful tool for the functionalization of aromatic rings. However, this compound is an aliphatic compound and lacks the aromatic ring necessary for classical DoM reactions. Therefore, this specific type of transformation is not applicable to the title compound.

Cascade and Multi-Component Reactions Employing this compound

The multifunctional nature of this compound makes it a hypothetical candidate for cascade and multi-component reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product.

A hypothetical MCR could involve the in-situ formation of a reactive intermediate from this compound that then engages with other components. For example, a reaction involving an amine, an isocyanide, and this compound could potentially lead to the formation of complex heterocyclic structures. The development of such reactions often relies on the careful tuning of reaction conditions to orchestrate a sequence of bond-forming events. Studies on MCRs involving other cyclopentene (B43876) derivatives have demonstrated the potential for generating highly substituted cyclopentenes with good diastereoselectivity. rsc.org

Detailed Mechanistic Investigations of Key Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

To date, no specific kinetic studies on reactions involving this compound have been reported in the scientific literature. However, if such studies were to be conducted, for instance on its hypothetical cycloaddition reactions, they would provide valuable insights into the reaction mechanism.

Kinetic studies would involve monitoring the reaction progress over time under various conditions (e.g., temperature, concentration, solvent) to determine the rate law and activation parameters (enthalpy and entropy of activation). For example, in cycloaddition reactions, negative activation entropies are typically observed, consistent with a highly ordered, cyclic transition state. nih.gov Computational studies, such as density functional theory (DFT) calculations, could complement experimental kinetic data to model transition state geometries and elucidate reaction pathways. rsc.orgrsc.org

Identification of Intermediates and Transition States

No published studies were found that specifically identify or characterize the intermediates and transition states involved in reactions of this compound. Such studies would typically involve techniques like spectroscopy (NMR, IR, Mass Spectrometry) under reaction conditions, as well as computational chemistry to model reaction pathways and the energetic profiles of transient species. Without this data, a discussion on the mechanistic steps, including the structures of any proposed intermediates or the geometry of transition states, would be purely speculative.

Influence of Catalysts and Reaction Conditions on Selectivity

Similarly, the scientific literature lacks reports on the catalytic transformations of this compound. Research in this area would investigate how different catalysts (e.g., acids, bases, transition metals) and reaction parameters (e.g., temperature, solvent, pressure) affect the outcome of its reactions, particularly in terms of regioselectivity and stereoselectivity. Data tables comparing yields, and enantiomeric or diastereomeric excess under various conditions are standard in such studies but are not available for this specific compound.

Advanced Spectroscopic and Structural Elucidation of 1 Cyclopentylidene 4 Methoxypentan 2 One

X-ray Crystallography for Definitive Solid-State Structural Determination

Should 1-Cyclopentylidene-4-methoxypentan-2-one be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's three-dimensional structure. This would definitively establish the stereochemistry and conformation of the molecule in the crystalline form.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis (if applicable to enantiopure forms)

The presence of a stereocenter at the 4-position of the pentanone chain means that this compound is a chiral molecule. If the enantiomers of this compound were to be separated, Circular Dichroism (CD) spectroscopy could be used to study their chiroptical properties. CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is a characteristic property of chiral molecules. nih.gov This technique would be invaluable for assigning the absolute configuration of the enantiomers, often in conjunction with theoretical calculations.

Computational Chemistry and Theoretical Modeling of 1 Cyclopentylidene 4 Methoxypentan 2 One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of organic molecules like 1-Cyclopentylidene-4-methoxypentan-2-one. uobaghdad.edu.iqdtu.dkyoutube.com DFT methods provide a balance between computational cost and accuracy, making them suitable for a wide range of chemical systems. arxiv.org

For this compound, DFT calculations would typically be employed to determine key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally indicates higher reactivity.

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the electron density distribution and are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. In an α,β-unsaturated ketone such as this, the carbonyl oxygen would be expected to be an electron-rich (nucleophilic) center, while the carbonyl carbon and the β-carbon of the double bond would be electron-deficient (electrophilic) centers. rsc.org

The reactivity of this compound can be further quantified through the calculation of various chemical descriptors. These include electronegativity, chemical hardness, and the Fukui function, which provides a more detailed analysis of local reactivity.

Illustrative DFT-Calculated Electronic Properties for an Analogous α,β-Unsaturated Ketone:

PropertyValueDescription
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital, related to the ability to donate electrons.
LUMO Energy-1.8 eVEnergy of the lowest unoccupied molecular orbital, related to the ability to accept electrons.
HOMO-LUMO Gap4.7 eVDifference in energy between the HOMO and LUMO, an indicator of chemical stability.
Dipole Moment3.2 DA measure of the overall polarity of the molecule.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for its chemical behavior. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them. Molecular mechanics (MM) and molecular dynamics (MD) simulations are the primary computational techniques used for this purpose. nih.gov

MM methods employ classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. nih.gov By systematically rotating the rotatable bonds in this compound, a potential energy surface can be generated, and the low-energy (stable) conformations can be identified. For this molecule, key rotations would include the bond between the cyclopentylidene ring and the carbonyl group, as well as the bonds within the methoxypentan chain.

MD simulations provide a more dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms, an MD simulation can explore the conformational space and reveal the relative populations of different conformers at a given temperature. This is particularly useful for understanding how the molecule might behave in a solution or biological environment.

Hypothetical Conformational Energy Profile for this compound:

ConformerDihedral Angle (C=C-C=O)Relative Energy (kcal/mol)Description
10.0Planar, s-cis conformation, likely the global minimum.
2180°2.5Planar, s-trans conformation.
390°5.0Non-planar, representing a transition state between conformers.

Reaction Pathway Modeling and Transition State Characterization

Theoretical modeling is instrumental in mapping out the potential reaction pathways for this compound and identifying the associated transition states. usgs.gov This is typically achieved using quantum chemical methods like DFT. By calculating the potential energy surface for a given reaction, the minimum energy path from reactants to products can be determined. rsc.org

A key application would be the study of nucleophilic addition reactions, which are characteristic of α,β-unsaturated carbonyl compounds. wikipedia.org Modeling could distinguish between 1,2-addition (attack at the carbonyl carbon) and 1,4-conjugate addition (attack at the β-carbon). acs.org The calculations would involve locating the transition state structure for each pathway and determining its energy, which corresponds to the activation energy of the reaction. A lower activation energy indicates a more favorable reaction pathway.

For example, the reaction with a soft nucleophile like a thiol would be predicted to favor the 1,4-addition pathway, while a hard nucleophile like a Grignard reagent might favor 1,2-addition. The modeling could also elucidate the stereochemical outcome of such reactions.

Illustrative Calculated Activation Energies for Nucleophilic Addition to an Analogous Enone:

Reaction TypeNucleophileActivation Energy (kcal/mol)Predicted Major Product
1,2-AdditionMethyllithium12.5Tertiary alcohol
1,4-AdditionMethylamine15.0β-Amino ketone

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry offers powerful methods for predicting various spectroscopic parameters, which can be invaluable for structure elucidation and the interpretation of experimental data. nih.gov For this compound, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.gov

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. researchgate.net By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted with a reasonable degree of accuracy. d-nb.infobohrium.com These predicted spectra can then be compared with experimental data to confirm the structure of the molecule.

Similarly, the vibrational frequencies and intensities of the molecule can be calculated. These correspond to the absorption bands in the IR spectrum. The calculated IR spectrum can aid in the assignment of experimental peaks to specific vibrational modes, such as the characteristic C=O and C=C stretching frequencies of the enone system.

Hypothetical Comparison of Experimental and DFT-Predicted ¹³C NMR Chemical Shifts for this compound:

Carbon AtomPredicted Chemical Shift (ppm)Hypothetical Experimental Shift (ppm)Assignment
C=O198.5199.2Carbonyl carbon
C=C (α-carbon)125.1124.8α-carbon of the enone
C=C (β-carbon)145.3146.0β-carbon of the enone
O-CH₃58.257.9Methoxy (B1213986) carbon

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Reactivity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological or chemical activity. acs.orgnih.gov For a class of compounds like α,β-unsaturated ketones, QSAR models can be developed to predict properties such as toxicity or reaction rates based on calculated molecular descriptors. tandfonline.comnih.gov

To develop a QSAR model for the reactivity of compounds similar to this compound, a dataset of related molecules with known reactivity data would be required. For each molecule in the dataset, a set of molecular descriptors would be calculated. These can include electronic descriptors (e.g., HOMO/LUMO energies), steric descriptors (e.g., molecular volume), and topological descriptors.

Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with the observed reactivity. researchgate.net The resulting QSAR equation can then be used to predict the reactivity of new compounds, including this compound, without the need for experimental testing. Such models are valuable for screening large libraries of compounds and prioritizing candidates for synthesis and testing. researchgate.net

Example of a Hypothetical QSAR Equation for the Toxicity of α,β-Unsaturated Ketones:

log(1/EC₅₀) = 0.85 * LogP - 0.23 * E_LUMO + 1.54

ParameterDescription
EC₅₀The concentration of the compound that gives half-maximal response.
LogPA measure of the compound's lipophilicity.
E_LUMOThe energy of the Lowest Unoccupied Molecular Orbital.

Synthesis and Characterization of Analogs and Derivatives of 1 Cyclopentylidene 4 Methoxypentan 2 One

Structural Modifications of the Cyclopentylidene Ring System

Strategies for modifying the cyclopentylidene ring can be broadly categorized into ring expansion/contraction and substitution.

Ring Expansion and Contraction : Altering the size of the cycloalkane ring from a five-membered (cyclopentylidene) to a four-membered (cyclobutylidene) or six-membered (cyclohexylidene) ring can be proposed. Such changes would impact the bond angles and conformational flexibility of the entire molecule. The synthesis of such analogs would typically involve using the corresponding cyclic ketone (e.g., cyclohexanone) in the initial condensation step of the synthesis, likely a Wittig or Horner-Wadsworth-Emmons reaction with a suitable phosphonate-bearing pentanone fragment.

Ring Substitution : The introduction of substituents onto the cyclopentylidene ring offers a route to a diverse array of analogs. Functional groups can be installed on the cyclopentanone (B42830) precursor prior to its olefination to form the exocyclic double bond. This allows for the placement of alkyl, aryl, or heteroatom-containing groups at various positions on the ring, thereby modulating the steric hindrance and electronic environment around the α,β-unsaturated system. The development of organocatalysts for the enantioselective conjugate addition to cycloenones is a well-explored field, suggesting that chiral centers could also be introduced on the ring. researchgate.netmdpi.com

Table 1: Proposed Modifications to the Cyclopentylidene Ring

Modification TypeExample Derivative StructureSynthetic PrecursorPotential Impact
Ring Expansion1-Cyclohexylidene-4-methoxypentan-2-oneCyclohexanoneAltered conformational flexibility
Ring Contraction1-Cyclobutylidene-4-methoxypentan-2-oneCyclobutanoneIncreased ring strain, altered reactivity
Ring Substitution1-(3-Methylcyclopentylidene)-4-methoxypentan-2-one3-MethylcyclopentanoneIncreased steric bulk, potential for new stereocenters

Variations of the Pentanone Backbone Architecture

The pentan-2-one chain is the reactive core of the molecule, containing the enone functionality and the methoxy-bearing stereocenter. Altering this backbone can lead to significant changes in the molecule's chemical properties. The versatility of reactions for creating diverse molecular scaffolds from readily available substrates opens avenues for synthesizing compounds with varied functionalities. rsc.org

Key modifications include altering the chain length, isomerizing the functional groups, and replacing the ketone.

Chain Length Variation : Standard homologation techniques can be used to either shorten the chain to a butanone derivative (e.g., 1-Cyclopentylidene-3-methoxybutan-2-one) or lengthen it to a hexanone or heptanone analog. This would involve starting with a different β-methoxy ketone in the synthetic sequence.

Positional Isomerism : The relative positions of the ketone and methoxy (B1213986) groups can be altered. For example, a 1,3-carbonyl transposition could yield an isomer such as 1-Cyclopentylidene-5-methoxypentan-3-one. Such rearrangements are a crucial strategy in organic synthesis for accessing different molecular frameworks. rsc.org

Functional Group Interconversion : The ketone functionality could be transformed or replaced. For instance, it could be part of a β,γ-unsaturated α-ketoester system, which are known to be versatile synthons in asymmetric catalysis. nih.gov This would result in a fundamentally different class of compound with unique reactivity. Another possibility is the synthesis of diketones, such as a pentan-2,4-dione derivative. wikipedia.org

Table 2: Proposed Variations of the Pentanone Backbone

Modification TypeExample Derivative NameKey Structural Change
Chain Shortening1-Cyclopentylidene-3-methoxybutan-2-oneChange from pentanone to butanone
Chain Lengthening1-Cyclopentylidene-4-methoxyhexan-2-oneChange from pentanone to hexanone
Positional Isomerism1-Cyclopentylidene-5-methoxypentan-3-oneKetone at C3, methoxy at C5
Functional Group InterconversionEthyl 2-(cyclopentylidenemethyl)-3-methoxybutanoateReplacement of ketone with ketoester

Derivatization and Functionalization of the Methoxy Substituent

The methoxy group at the C4 position is a prime target for derivatization. Oximation, for instance, is a highly efficient strategy for the derivatization of ketones and aldehydes. nih.gov While this applies to the carbonyl group, the methoxy group can be seen as a protected hydroxyl group. Cleavage of the methyl ether would unmask a secondary alcohol, providing a versatile handle for further functionalization.

The primary step in this strategy is O-demethylation, commonly achieved with reagents like boron tribromide (BBr₃) or trimethylsilyl (B98337) iodide (TMSI), to yield 1-Cyclopentylidene-4-hydroxypentan-2-one. This hydroxyl intermediate can then be used to synthesize a wide range of derivatives.

Esterification : The alcohol can be acylated with various acyl chlorides or anhydrides to form esters. This allows for the introduction of a wide variety of functional groups, from simple alkyls to complex aromatic systems.

Etherification : Reaction with alkyl halides under basic conditions (Williamson ether synthesis) can produce new ethers, providing access to analogs with varying steric and electronic properties at the C4 position.

Oxidation : Oxidation of the secondary alcohol would yield a diketone, specifically 1-Cyclopentylidene-pentan-2,4-dione. Such 1,3-diketones have unique chemical properties, including the ability to form stable enolates and act as ligands in coordination chemistry. wikipedia.org

Table 3: Proposed Derivatives via Methoxy Group Functionalization

ReactionIntermediateFinal Derivative ExampleReagent Example
O-Demethylation1-Cyclopentylidene-4-hydroxypentan-2-oneN/ABBr₃
Esterification1-Cyclopentylidene-4-hydroxypentan-2-one4-Acetoxy-1-cyclopentylidenepentan-2-oneAcetyl Chloride
Etherification1-Cyclopentylidene-4-hydroxypentan-2-one1-Cyclopentylidene-4-ethoxypentan-2-oneEthyl Iodide, NaH
Oxidation1-Cyclopentylidene-4-hydroxypentan-2-one1-Cyclopentylidene-pentan-2,4-dionePCC or DMP

Stereoselective Synthesis of Enantiomerically Enriched Analogs

The carbon atom at the C4 position, bearing the methoxy group, is a stereocenter. Therefore, 1-Cyclopentylidene-4-methoxypentan-2-one exists as a pair of enantiomers. The development of methods for the stereoselective synthesis of such molecules is a significant goal in organic chemistry. mdpi.comnih.gov The synthesis of enantiomerically enriched β,γ-unsaturated ketones has been demonstrated to be widely applicable and scalable. nih.gov

Asymmetric synthesis can be approached in several ways:

Catalytic Enantioselective Synthesis : Modern catalysis offers powerful tools for creating chiral molecules. An enantioselective conjugate addition of a methoxy-containing nucleophile to an appropriate α,β-unsaturated precursor could establish the C4 stereocenter. Organocatalysis, using chiral amines or thioureas, has proven effective for conjugate additions to enones. mdpi.comnih.gov Alternatively, transition metal catalysts with chiral ligands could be employed.

Use of Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a key reaction, after which it is removed.

Resolution : A racemic mixture can be separated into its constituent enantiomers through processes like chiral chromatography or by derivatization with a chiral resolving agent to form diastereomers that can be separated by conventional means. researchgate.netresearchgate.net

Research in asymmetric catalysis has yielded numerous systems capable of producing α-substituted ketones with high enantiomeric ratios (er), often exceeding 95:5. nih.gov

Table 4: Strategies for Stereoselective Synthesis

StrategyDescriptionExample Catalyst/Reagent ClassExpected Outcome
OrganocatalysisUse of a small chiral organic molecule to catalyze a stereoselective conjugate addition.Chiral primary amines, thioureasHigh enantiomeric excess (ee)
Transition Metal CatalysisUse of a metal complex with a chiral ligand.Copper, Palladium, or Rhodium complexesHigh yield and enantioselectivity
Chiral AuxiliaryCovalent bonding of a chiral molecule to guide a reaction.Evans auxiliariesHigh diastereoselectivity

Development of Conformationally Constrained or Flexible Derivatives

Controlling the three-dimensional shape of a molecule is critical for modulating its interactions with biological systems or for its application in materials science. Imposing conformational constraints can solve problems of metabolic instability or low binding affinity. nih.gov

Conformationally Constrained Derivatives : Rigidity can be introduced by incorporating the existing framework into more complex ring systems. For example, an intramolecular reaction, such as a Pauson-Khand reaction, could be envisioned if an alkyne were appropriately placed on the pentanone backbone, potentially forming a bicyclo[3.2.1]octane system fused to the cyclopentane (B165970) ring. acs.org The introduction of bulky substituents on either the cyclopentylidene ring or the pentanone backbone can also restrict free rotation around single bonds, leading to a more defined conformation.

Flexible Derivatives : Conversely, increased flexibility can be achieved by breaking the cyclic constraint. Reductive cleavage of the cyclopentylidene ring could lead to a long-chain, flexible ketone. Alternatively, extending the linker between the ring and the ketone functionality would also increase the degrees of conformational freedom.

These strategies allow for the systematic exploration of the conformational space available to the molecule, enabling a "tuning" of its structural properties.

Table 5: Strategies for Conformational Control

StrategyApproachExample ModificationResulting Property
ConstraintIntramolecular CyclizationFormation of an additional ring via an annulation reactionRigid, polycyclic structure
ConstraintSteric HindranceIntroduction of a t-butyl or phenyl group on the backboneRestricted bond rotation
FlexibilityRing OpeningCleavage of the cyclopentylidene C=C bondAcyclic, flexible ketone

1 Cyclopentylidene 4 Methoxypentan 2 One As a Versatile Synthetic Building Block

Application in the Construction of Complex Organic Molecules

The chemical architecture of 1-Cyclopentylidene-4-methoxypentan-2-one makes it a potentially valuable intermediate in the synthesis of complex organic molecules. The α,β-unsaturated ketone functionality is a well-established reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Key potential reactions include:

Michael Addition: The β-carbon of the enone system is susceptible to nucleophilic attack, allowing for the introduction of a wide range of substituents. This reaction is fundamental in the formation of new carbon-carbon bonds.

Aldol (B89426) Condensation: The ketone's α-protons can be deprotonated to form an enolate, which can then react with carbonyl compounds to build larger, more complex carbon skeletons.

[4+2] Cycloadditions (Diels-Alder reactions): The conjugated system can act as a dienophile, reacting with dienes to form six-membered rings, a common motif in many natural products and pharmaceuticals.

The cyclopentylidene group provides a rigid, cyclic scaffold that can influence the stereochemical outcome of reactions and serve as a core structural element in the target molecule.

Integration into Total Synthesis Strategies of Natural Products or Target Compounds

While no published total syntheses explicitly report the use of this compound, its structural features are present in various natural products. For instance, the cyclopentane (B165970) ring is a common core in many terpenoids and prostaglandins (B1171923). The enone functionality is also a frequent intermediate in the synthesis of steroids and alkaloids.

A hypothetical retrosynthetic analysis of a complex target containing a substituted cyclopentane ring might envision this compound as a key starting material. The methoxy (B1213986) group could serve as a handle for further functionalization or be a part of the final target structure. The enone could be used to introduce substituents at the β-position or to construct a new ring system fused to the cyclopentane core.

Precursor for Novel Chemical Scaffolds and Molecular Architectures

The reactivity of this compound allows for its transformation into a variety of novel chemical scaffolds. For example, reactions targeting both the enone and the cyclopentylidene double bond could lead to the formation of spirocyclic or fused-ring systems.

Potential Scaffold Transformations

Reaction TypeResulting Scaffold
Nazarov CyclizationBicyclic cyclopentenone derivatives
Pauson-Khand ReactionFused bicyclic systems containing a cyclopentenone
Ring-Closing Metathesis (with an appropriate diene partner)Spirocyclic compounds

These novel scaffolds could be of interest in medicinal chemistry for the development of new drug candidates with unique three-dimensional shapes.

Utilization in Material Science for Polymer Synthesis (generic, no specific product type)

α,β-Unsaturated ketones are known to undergo polymerization. wikipedia.orgacs.org The double bond in the enone system of this compound could potentially participate in polymerization reactions, such as free-radical or anionic polymerization, to form polymers with the cyclopentylidene and methoxypentanyl groups as side chains. nih.gov The properties of such polymers would be influenced by the bulky and somewhat polar side groups, potentially leading to materials with interesting thermal or mechanical properties. The presence of the ketone and ether functionalities in the side chains could also offer sites for post-polymerization modification.

Role in Supramolecular Chemistry as a Ligand or Host Molecule Precursor

The oxygen atoms of the ketone and methoxy groups in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This suggests that the compound could serve as a ligand in the formation of metal-organic complexes. Furthermore, modification of the cyclopentylidene ring or the side chain could lead to the synthesis of larger molecules capable of acting as host molecules in supramolecular assemblies. For instance, linking two units of this compound through a suitable spacer could create a molecule with a cavity capable of encapsulating small guest molecules. The principles of host-guest chemistry are often employed in drug delivery and catalysis. nih.govnih.govuni-duesseldorf.de

Conclusion and Future Research Perspectives

Summary of Current Knowledge and Synthetic Achievements for 1-Cyclopentylidene-4-methoxypentan-2-one

Currently, there is a notable lack of specific, published synthetic procedures for this compound in peer-reviewed literature. However, its structure lends itself to formation through classic and reliable carbonyl condensation reactions. The most probable synthetic routes would involve the reaction between cyclopentanone (B42830) and 4-methoxypentan-2-one (B81126).

Two primary retrosynthetic disconnections can be envisioned:

Aldol (B89426) Condensation: This approach would involve the base- or acid-catalyzed reaction between cyclopentanone and 4-methoxypentan-2-one. chemtube3d.com In a base-catalyzed scenario, a hydroxide (B78521) or alkoxide base would deprotonate the α-carbon of 4-methoxypentan-2-one to form an enolate. This enolate would then act as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopentanone. The resulting β-hydroxy ketone intermediate would then undergo dehydration to yield the final α,β-unsaturated ketone product. magritek.com The reaction can be driven to the dehydrated product, especially under acidic conditions or with heating. chemtube3d.com

Wittig Reaction: An alternative synthesis could be achieved via the Wittig reaction. wikipedia.org This would necessitate the preparation of a phosphorus ylide from a suitable precursor, such as a phosphonium (B103445) salt derived from a halogenated derivative of 4-methoxypentan-2-one. The ylide would then react with cyclopentanone, where the oxygen atom of the ketone is replaced by the carbon nucleophile of the ylide, directly forming the exocyclic double bond and generating triphenylphosphine (B44618) oxide as a byproduct. wikipedia.orgresearchgate.net The Wittig reaction is a powerful tool for the unambiguous formation of carbon-carbon double bonds. wikipedia.org

While these represent the most logical synthetic pathways, the absence of specific literature for this compound means that optimization of reaction conditions, such as the choice of base, solvent, and temperature, would be necessary to achieve a good yield.

Identification of Unexplored Reactivity and Synthetic Opportunities

The reactivity of this compound is predicted to be dominated by its α,β-unsaturated ketone moiety. This conjugated system presents two electrophilic sites: the carbonyl carbon (C2) and the β-carbon of the double bond (the carbon of the cyclopentylidene ring attached to the carbonyl). This dual reactivity allows for two main modes of nucleophilic attack:

1,2-Addition: Strong, hard nucleophiles, such as Grignard reagents or organolithium compounds, are expected to preferentially attack the carbonyl carbon in a 1,2-addition fashion.

1,4-Conjugate Addition (Michael Addition): Softer nucleophiles, such as cuprates, enolates, amines, and thiols, are likely to favor a 1,4-conjugate addition, attacking the β-carbon. This reaction would lead to the formation of a new carbon-carbon or carbon-heteroatom bond at the cyclopentylidene ring.

Beyond this fundamental reactivity, several areas of its chemistry remain unexplored. The presence of the methoxy (B1213986) group offers opportunities for ether cleavage reactions, potentially unmasking a hydroxyl group for further functionalization. Additionally, the cyclopentylidene ring itself could be subject to various transformations, such as hydrogenation or cycloaddition reactions. The selective reduction of either the carbon-carbon double bond or the carbonyl group presents another avenue for synthetic exploration. For instance, selective hydrogenation of the double bond could yield the corresponding saturated ketone, a reaction often achieved with palladium catalysts. researchgate.net

Future Directions in Catalytic and Stereoselective Synthesis

A significant future direction for the synthesis of this compound and its derivatives lies in the development of catalytic and stereoselective methods.

Catalytic Synthesis: While classic aldol condensations can be effective, they often require stoichiometric amounts of strong acids or bases. The development of heterogeneous catalysts, such as modified metal oxides or clays, could offer a more environmentally benign and recyclable approach to its synthesis. mdpi.com

Stereoselective Synthesis: The exocyclic double bond of this compound can exist as either the E or Z isomer. While thermodynamic factors may favor one isomer, developing synthetic methods that provide high stereoselectivity would be a valuable endeavor. The Wittig reaction, for example, can be tuned to favor one isomer over the other based on the nature of the ylide and the reaction conditions. wikipedia.org Furthermore, if chiral centers are introduced into the molecule, for instance through asymmetric conjugate addition, the development of enantioselective catalytic systems would be of high importance. Asymmetric hydrogenation of the double bond or the carbonyl group could also be explored to generate chiral products. nih.gov

Emerging Methodologies for Advanced Spectroscopic and Computational Analysis

A thorough characterization of this compound would benefit from the application of advanced spectroscopic and computational techniques.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR): While standard 1D ¹H and ¹³C NMR would be essential for basic structural confirmation, 2D NMR techniques such as COSY, HSQC, and HMBC would be invaluable for unambiguously assigning all proton and carbon signals, especially for the complex cyclopentylidene moiety.

Infrared (IR) Spectroscopy: The IR spectrum would clearly show a strong absorption for the conjugated carbonyl group, typically in the range of 1685-1666 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated π-system is expected to give rise to a characteristic absorption in the UV-Vis spectrum.

Computational Analysis:

Density Functional Theory (DFT): DFT calculations could be employed to predict the compound's geometric parameters, vibrational frequencies (to compare with experimental IR data), and electronic structure. nih.gov Such studies could also elucidate the relative stabilities of the E and Z isomers and provide insights into the frontier molecular orbitals (HOMO and LUMO), which would help in understanding its reactivity. nih.gov Computational modeling of the reaction pathways for its synthesis or subsequent reactions could also aid in understanding reaction mechanisms and predicting stereochemical outcomes. researchgate.net

Potential for the Development of New Synthetic Applications and Chemical Transformations

The bifunctional nature of this compound makes it a potentially useful building block for the synthesis of more complex molecules. The cyclopentane (B165970) ring fused to a reactive enone system is a common motif in various natural products and biologically active compounds.

Future synthetic applications could include:

Tandem Reactions: The dual electrophilic sites could be exploited in tandem or cascade reactions, where an initial conjugate addition is followed by an intramolecular reaction with the carbonyl group, allowing for the rapid construction of complex polycyclic systems.

Synthesis of Heterocycles: Exocyclic α,β-unsaturated ketones are known precursors for the synthesis of a wide range of heterocyclic compounds. researchgate.netarkat-usa.org For example, reaction with hydrazine (B178648) or its derivatives could lead to the formation of pyrazoline-type structures fused to the cyclopentane ring.

Functionalized Derivatives: The methoxy group provides a handle for further modifications. For instance, its cleavage to a hydroxyl group could allow for the introduction of other functionalities or the formation of lactones through intramolecular reactions. The development of functionalized derivatives could expand its utility in materials science or medicinal chemistry. rsc.org

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